molecular formula C37H43FN4O4S B606277 BMS-961955 CAS No. 1431328-92-5

BMS-961955

Cat. No. B606277
CAS RN: 1431328-92-5
M. Wt: 658.83
InChI Key: CWSDSHIYVCDQNB-CYOAQLCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-961955 is an allosteric inhibitor of the hepatitis C virus NS5B polymerase.

Scientific Research Applications

  • Biodegradable Metals in Medical Applications :

    • Biodegradable metals (BMs) are increasingly used in medical device applications, offering new strategies beyond minimizing corrosion. This research defines BMs and classifies them, discussing degradation mechanisms and environmental factors affecting them. Recent developments in Mg-based, Fe-based, and other BMs, their microstructures, mechanical properties, degradation behaviors, and clinical trials are reviewed. The paper emphasizes the importance of controlling biodegradation rates to match tissue healing rates through surface modification techniques and novel designs. The future of BMs lies in 'third-generation biomedical materials' with multifunctional capabilities for local tissue reconstruction (Witte, 2018).
  • Innovation and Technologies in Precision Medicine :

    • The healthcare sector is transforming through the leverage of new technologies and data generation supporting precision medicine (PM). This study discusses the impact of genetic, genomic, and epigenetic alterations on diseases. It highlights the importance of deep clinical phenotyping and molecular phenotypic profiling in constructing causal network models. Digital biomarkers (BMs) are emerging in diagnostics beyond clinical trials. However, the massive data sets generated by "omics" technologies require sophisticated computational and statistical methods. Artificial intelligence (AI) and machine learning algorithms are being applied to translate this data into actionable information, enhancing diagnosis and treatment precision (Seyhan & Carini, 2019).
  • Challenges in Dietary Data for Nutrition and Obesity Research :

    • The 2015 Dietary Guidelines Advisory Committee's reliance on memory-based dietary assessment methods (M-BMs) like interviews and surveys is questioned. These data are considered unreliable for actual energy and nutrient consumption. The paper argues that the uncritical acceptance of M-BMs has hindered progress in obesity and nutrition research, labeling these methods as pseudoscientific due to their reliance on subjective human memory and retrospective recall. The authors advocate for objective measurement methods in diet-health relationship studies (Archer, Pavela, & Lavie, 2015).

properties

CAS RN

1431328-92-5

Product Name

BMS-961955

Molecular Formula

C37H43FN4O4S

Molecular Weight

658.83

IUPAC Name

(4bS,5aR)-12-Cyclohexyl-3-fluoro-4b,5,5a,6-tetrahydro-N-[(1-methylcyclopropyl)sulfonyl]-5a-[(3-methyl-3,8-diazabicyclo[3.2.1]oct-8-yl)carbonyl]cycloprop[d]indolo[2,1-a][2]benzazepine-9-carboxamide

InChI

InChI=1S/C37H43FN4O4S/c1-36(14-15-36)47(45,46)39-34(43)23-8-12-28-31(16-23)41-21-37(35(44)42-25-10-11-26(42)20-40(2)19-25)18-30(37)29-17-24(38)9-13-27(29)33(41)32(28)22-6-4-3-5-7-22/h8-9,12-13,16-17,22,25-26,30H,3-7,10-11,14-15,18-21H2,1-2H3,(H,39,43)/t25?,26?,30-,37-/m0/s1

InChI Key

CWSDSHIYVCDQNB-CYOAQLCUSA-N

SMILES

O=C(C1=CC2=C(C=C1)C(C3CCCCC3)=C4C5=CC=C(F)C=C5[C@@]6([H])[C@@](C6)(C(N7C8CN(C)CC7CC8)=O)CN42)NS(=O)(C9(C)CC9)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS961955;  BMS 961955;  BMS-961955

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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